N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-3-11(17)15-12-14-9-5-4-8(13-7(2)16)6-10(9)18-12/h4-6H,3H2,1-2H3,(H,13,16)(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZAVEARZSPUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide typically involves the reaction of 2-aminobenzothiazole with acetic anhydride to form the acetamido derivative, followed by the reaction with propanoyl chloride under appropriate conditions . The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide belongs to the class of benzothiazole derivatives, which are known for their heterocyclic structure containing both sulfur and nitrogen. The compound's mechanism of action involves interactions with various molecular targets, including the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in inflammatory responses. Additionally, it may disrupt cellular processes by interacting with DNA and proteins, leading to apoptosis in cancer cells .
Chemistry
In synthetic chemistry, this compound serves as a building block for the creation of more complex benzothiazole derivatives. These derivatives are investigated for their potential biological activities, including antimicrobial properties.
Biology
The compound has been extensively studied for its antimicrobial and anticancer activities:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it has Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.
- Anticancer Activity : The compound has demonstrated the ability to induce apoptosis in various cancer cell lines. Studies have reported dose-dependent increases in caspase activity, confirming its role as an apoptosis inducer .
Medicine
Ongoing research aims to explore the potential of this compound as an anti-inflammatory agent. Given its ability to inhibit key enzymes involved in inflammation, it is being investigated for therapeutic applications in conditions characterized by excessive inflammation .
Case Studies
Several case studies highlight the efficacy of this compound:
Industry Applications
In addition to its biological applications, this compound is being utilized in the development of new materials with specific properties. This includes its incorporation into polymers and coatings that require enhanced performance characteristics due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is believed to be mediated through the modulation of sodium channels and NMDA receptors, similar to other benzothiazole derivatives . The compound’s antimicrobial activity may involve the inhibition of key bacterial enzymes or disruption of bacterial cell membranes .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
The benzothiazole scaffold is highly modifiable, with substituents at the 6-position significantly altering physicochemical and biological properties. Below is a comparison of key analogues:
Physicochemical Properties
- Solubility : Methoxy () and ethoxy () substituents improve aqueous solubility, while adamantyl () and isobutylphenyl () groups increase lipophilicity.
- Melting Points : Higher melting points (e.g., 212°C for ) correlate with strong intermolecular interactions, whereas nitro derivatives () may have lower thermal stability.
Biological Activity
N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article provides an in-depth examination of the biological activity associated with this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a benzothiazole ring, which contributes to its biological activity. The compound's structure can be represented as follows:
This formula indicates the presence of nitrogen and sulfur atoms in the heterocyclic ring, which are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes. Notably, it has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the synthesis of pro-inflammatory mediators. Additionally, this compound may interact with DNA and proteins, leading to apoptosis in cancer cells.
1. Antibacterial and Antifungal Activity
Numerous studies have highlighted the antibacterial and antifungal properties of benzothiazole derivatives. This compound has been evaluated against various bacterial strains and fungi.
Table 1: Antibacterial Activity Data
| Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
The compound exhibited significant activity against E. coli and S. aureus, indicating its potential as a lead compound for developing new antimicrobial agents.
2. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been demonstrated through various in vivo models. The compound showed a dose-dependent reduction in paw edema in rat models induced by carrageenan.
Table 2: Anti-inflammatory Activity Data
| Treatment Group | Edema Reduction (%) | Dose (mg/kg) | Reference |
|---|---|---|---|
| Control | 0 | - | - |
| N-(6-acetamido...) | 50 | 10 | |
| N-(6-acetamido...) | 75 | 20 |
These results suggest that the compound could be a candidate for further development as an anti-inflammatory agent.
3. Anticancer Activity
Research has indicated that this compound may possess anticancer properties by inducing apoptosis in various cancer cell lines. It has been shown to inhibit cell proliferation in human breast cancer cells (MCF-7).
Table 3: Anticancer Activity Data
The IC50 values indicate that this compound is effective at relatively low concentrations.
Case Study 1: Synthesis and Evaluation
A study conducted by researchers synthesized this compound and evaluated its biological activity through various assays. The results showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, alongside promising anti-inflammatory effects in animal models.
Case Study 2: Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship revealed that modifications on the benzothiazole ring could enhance its potency against specific targets. For instance, introducing different substituents on the acetamide group was found to improve both antibacterial and anticancer activities significantly .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(6-acetamido-1,3-benzothiazol-2-yl)propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a benzothiazol-2-amine precursor with a propanamide derivative. For example, analogs like N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide were synthesized via refluxing chloroform with imidazole intermediates and crystallized from ethanol . Optimization includes controlling reaction time (e.g., 6 hours for reflux), solvent selection (e.g., CHCl3 or EtOH), and purification via column chromatography (e.g., silica gel with MeOH/DCM gradients) . Monitoring via TLC and spectroscopic validation (IR, NMR) ensures purity .
Q. How can spectroscopic techniques (e.g., NMR, FTIR) validate the structure of this compound?
- Methodological Answer :
- FTIR : Confirm characteristic peaks for amide C=O (~1668–1682 cm<sup>-1</sup>), benzothiazole C=N (~1599–1604 cm<sup>-1</sup>), and NH stretches (~3178–3302 cm<sup>-1</sup>) .
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 7.0–8.5 ppm), acetamido methyl groups (δ ~2.0–2.6 ppm), and propanamide backbone signals (δ 3.7–4.5 ppm for CH2/CH3). For example, similar compounds showed resolved splitting patterns for benzothiazole protons and coupling constants (e.g., J = 8.0 Hz for aromatic H) .
Q. What are the best practices for crystallographic refinement of benzothiazole derivatives like this compound?
- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for structure refinement. For triclinic crystals (space group P1), assign anisotropic displacement parameters and validate hydrogen bonding (e.g., N–H⋯N interactions). Crystallize from ethanol or EtOH/H2O mixtures to obtain H-bonded dimers, as seen in analogs . Critical parameters include R-factor convergence (<5%) and validation via CCDC deposition .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., H-bonding, π-π stacking) influence the crystal packing and stability of this compound?
- Methodological Answer : X-ray studies of related benzothiazoles reveal dimers stabilized by N–H⋯N hydrogen bonds (2.8–3.0 Å) and non-classical C–H⋯O/S interactions (3.5–3.6 Å). For example, adamantyl-substituted analogs form ribbons via S⋯S interactions (3.62 Å) and C–H⋯O bonds. Analyze packing using Mercury software and quantify interaction energies with DFT .
Q. What strategies can resolve contradictions in biological activity data (e.g., anti-inflammatory vs. cytotoxicity) for benzothiazole derivatives?
- Methodological Answer : Compare SAR trends across analogs. For instance, nitro or sulfonyl groups (e.g., in compound 17b) enhance anti-inflammatory activity but may increase cytotoxicity. Use in vitro assays (e.g., COX-2 inhibition) paired with apoptosis markers (e.g., caspase-3). Validate selectivity via molecular docking against target proteins (e.g., NF-κB or TNF-α) .
Q. How can computational methods (e.g., molecular docking, MD simulations) predict the binding affinity of this compound to therapeutic targets?
- Methodological Answer : Dock the compound into active sites (e.g., HIV protease or kinase domains) using AutoDock Vina. Parameterize force fields (AMBER/CHARMM) for MD simulations (50–100 ns) to assess stability of ligand-receptor complexes. Validate with experimental IC50 values from enzymatic assays .
Q. What experimental approaches are effective for evaluating the metabolic stability of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
